N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide
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Description
N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide, more commonly referred to as NAPAP, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. NAPAP has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in fields such as pharmacology, toxicology, and biochemistry.
Scientific Research Applications
Anticancer Applications
N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide and its derivatives have shown potential in cancer treatment. A study by Sharma et al. (2018) synthesized a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, confirming its anticancer activity through molecular docking analysis targeting the VEGFr receptor. This suggests potential applications in targeting specific cancer pathways (Sharma et al., 2018).
Yurttaş et al. (2015) also reported on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with a 2-(4-aminophenyl)benzothiazole structure, exhibiting considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).
Anti-inflammatory and Analgesic Activities
Al-Ostoot et al. (2020) synthesized an indole acetamide derivative, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, which showed anti-inflammatory activity by targeting cyclooxygenase COX-1 and 2 domains. This indicates potential applications in reducing inflammation (Al-Ostoot et al., 2020).
Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives with potential anti-inflammatory and analgesic activities. The compound containing 1-phenylethylamine attached to substituted phenols showed effectiveness in these areas (Rani et al., 2014).
Pesticidal Applications
Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides. This highlights the compound's potential use in agriculture (Olszewska et al., 2009).
Chemical Synthesis and Analysis
Teng Da-wei (2011) synthesized 4-Choloro-2-hydroxyacetophenone from 3-aminophenol through a process involving N-(4-acetyl-3-hydroxyphenyl)acetamide, which is structurally similar to N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide. This showcases the compound's relevance in synthetic chemistry (Teng Da-wei, 2011).
properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-chlorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-6-1-2-7-13(12)19-9-14(18)17-11-5-3-4-10(16)8-11/h1-8H,9,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLSUBBGZWATKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide |
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